3-(3-Hydroxyphenoxy)phenol
Overview
Description
3-(3-Hydroxyphenoxy)phenol is an organic compound that belongs to the class of aryloxy phenols It is characterized by the presence of a phenol group and a hydroxyphenoxy group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxyphenoxy)phenol typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 3-hydroxyphenol with 3-bromophenol in the presence of a base such as sodium hydride in a solvent like dimethylformamide (DMF). The reaction is carried out under an argon atmosphere and heated to 125°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nucleophilic aromatic substitution reactions. These methods may use catalysts such as hydrogen bromide or boron tribromide to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxyphenoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic and nucleophilic aromatic substitutions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens and metal catalysts (e.g., palladium) are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols and aryloxy compounds
Scientific Research Applications
3-(3-Hydroxyphenoxy)phenol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Hydroxyphenoxy)phenol involves its interaction with various molecular targets and pathways. The phenol group can donate hydrogen atoms, acting as an antioxidant. This compound can also undergo electrophilic and nucleophilic aromatic substitutions, allowing it to interact with different biological molecules and pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Hydroxyphenoxy)phenol
- 3-(2-Hydroxyphenoxy)phenol
- 4-(3-Hydroxyphenoxy)phenol
Uniqueness
3-(3-Hydroxyphenoxy)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its isomers, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-(3-hydroxyphenoxy)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c13-9-3-1-5-11(7-9)15-12-6-2-4-10(14)8-12/h1-8,13-14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILYKAQMEQJUPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=CC(=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40433393 | |
Record name | Phenol, 3,3'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7034-31-3 | |
Record name | Phenol, 3,3'-oxybis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40433393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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